
Sisomicin
Übersicht
Beschreibung
Sisomicin ist ein Breitband-Aminoglykosid-Antibiotikum, das aus der Fermentationsbrühe von Micromonospora inositola isoliert wurde . Es ist strukturell mit Gentamicin verwandt und bekannt für seine starke antibakterielle Wirkung gegen grampositive Bakterien . This compound ist bakterizid für empfindliche klinische Isolate, wobei die minimalen bakteriziden Konzentrationen den minimalen Hemmkonzentrationen entsprechen oder sehr nahe kommen .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Sisomicin wird hauptsächlich durch mikrobielle Fermentation unter Verwendung von Micromonospora inyoensis hergestellt . Der Produktionsprozess umfasst die folgenden Schritte:
Protoplastenpräparation: Protoplasten werden unter optimalen Bedingungen hergestellt.
Chemische Mutagenese: Die Protoplastenmutagenese wird mit Diethylsulfat durchgeführt, um Mutationen zu induzieren.
Screening: Hochproduktive und genetisch stabile Stämme werden gescreent.
Fermentationsoptimierung: Kohlenstoff- und Stickstoffquellen werden optimiert und der gelöste Sauerstoffgehalt wird in einem 5-L-Fermenter auf 30% eingestellt.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst großtechnische Fermentationsprozesse. Die Fermentationsbrühe wird verschiedenen Reinigungsschritten unterzogen, darunter Säulenchromatographie mit Harz und Elution mit verdünnter Ammoniaklösung, um this compound zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Sisomicin unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitution: this compound kann durch Substitutionsreaktionen modifiziert werden, um Derivate mit verstärkter antibakterieller Aktivität zu erzeugen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Werden für die selektive Oxidation der Seitenkette verwendet.
Substitutionsmittel: Werden zur Einführung von funktionellen Gruppen verwendet, um die Struktur zu modifizieren.
Hauptprodukte:
Gentamicin C1a und C2b: Durch selektive Oxidation hergestellt.
Netilmicin und Plazomicin: Aminoglykosid-Antibiotika der zweiten und dritten Generation, die von this compound abgeleitet sind.
Wissenschaftliche Forschungsanwendungen
Treatment of Severe Infections
Sisomicin has been utilized effectively in treating severe infections caused by gram-negative bacteria, including those resistant to gentamicin. Studies indicate that this compound is particularly potent against Enterobacteriaceae and non-fermentative gram-negative bacilli, often showing greater efficacy than other aminoglycosides in vitro and in experimental infections .
In clinical settings, this compound has demonstrated bacteriological cure rates of approximately 62% in urinary tract infections, with an additional 33% showing improvement . Its ability to synergistically enhance the effects of β-lactam antibiotics against enterococci and staphylococci further underscores its therapeutic potential .
Resistance Mechanisms
This compound's unique mechanism allows it to remain effective against certain strains that express aminoglycoside-modifying enzymes. This characteristic makes it a valuable option in treating infections where conventional aminoglycosides fail due to resistance mechanisms .
Antibiotic Synergy Studies
Research has extensively explored the synergistic interactions of this compound with other antibiotics. For instance, studies have shown that combining this compound with β-lactam antibiotics can significantly enhance antimicrobial activity against resistant strains of bacteria . This synergy is critical in developing effective treatment regimens for multidrug-resistant infections.
Ototoxicity Investigations
This compound is known for its ototoxic effects, particularly in sensory hair cells of the cochlea. Research utilizing mouse models has demonstrated that hyperosmotic solutions combined with this compound can lead to significant hair cell loss, providing insights into the mechanisms of ototoxicity associated with aminoglycosides . This research is crucial for understanding how to mitigate side effects while maximizing therapeutic benefits.
Case Studies and Findings
Pharmacokinetics and Safety Profile
This compound's pharmacokinetic profile resembles that of gentamicin, suggesting similar absorption and distribution characteristics. Clinical trials have reported no acute side effects associated with this compound administration, indicating a favorable safety profile compared to other aminoglycosides . However, monitoring for potential nephrotoxicity remains essential due to the inherent risks associated with aminoglycosides.
Wirkmechanismus
Sisomicin exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis . It targets the 30S subunit of the ribosome, causing misreading of the mRNA and leading to the production of non-functional proteins . This ultimately results in bacterial cell death. This compound is effective against both Gram-positive and Gram-negative bacteria .
Vergleich Mit ähnlichen Verbindungen
Sisomicin ähnelt anderen Aminoglykosid-Antibiotika wie Gentamicin, Tobramycin, Amikacin und Kanamycin . Es besitzt einige einzigartige Eigenschaften:
Höhere Potenz: this compound ist im Vergleich zu anderen Aminoglykosiden vorhersehbarer gegen grampositive Bakterien wirksam.
Synergistische Effekte: Es zeigt ausgeprägte synergistische Effekte, wenn es in Kombination mit β-Lactam-Antibiotika verwendet wird.
Resistenzprofil: this compound ist gegen viele Organismen wirksam, die durch nicht-enzymatische Mechanismen gegen Gentamicin resistent sind.
Ähnliche Verbindungen:
- Gentamicin
- Tobramycin
- Amikacin
- Kanamycin
Die einzigartigen Eigenschaften und die Breitbandaktivität von this compound machen es zu einem wertvollen Antibiotikum bei der Behandlung verschiedener bakterieller Infektionen.
Biologische Aktivität
Sisomicin is a naturally occurring aminoglycoside antibiotic derived from the bacterium Micromonospora inyoensis. It has garnered attention due to its potent antibacterial properties, particularly against Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its efficacy, mechanisms of action, and clinical applications, supported by data tables and findings from various studies.
Antibacterial Spectrum
This compound exhibits a broad spectrum of antibacterial activity, primarily targeting Gram-negative bacteria. Its effectiveness is notable against:
- Pseudomonas aeruginosa
- Escherichia coli
- Klebsiella spp.
- Enterobacter spp.
- Proteus spp.
- Staphylococcus aureus (including penicillinase-positive strains)
Comparative Antibacterial Activity
A study comparing this compound with other aminoglycosides revealed its superior efficacy against specific pathogens:
Antibiotic | Activity Against Pseudomonas | Activity Against Staphylococcus | Resistance Rate (%) |
---|---|---|---|
This compound | High | High | 7.6 |
Gentamicin | Moderate | High | 13.2 |
Tobramycin | High | Moderate | 11.4 |
Amikacin | High | Moderate | 0.6 |
This compound demonstrates a low resistance rate compared to other aminoglycosides, making it a valuable option in treating infections caused by resistant strains .
This compound exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This mechanism is similar to that of other aminoglycosides but is characterized by its unique structural modifications that enhance its stability against certain bacterial enzymes .
Case Studies and Clinical Trials
-
Topical Application in Pyodermas :
A clinical study involving 290 patients compared the efficacy of this compound cream (0.1%) with mupirocin ointment (2%) for treating pyodermas. The results indicated that this compound led to quicker and more pronounced improvement in clinical parameters such as erythema and edema, achieving a higher complete clearance rate of lesions at all follow-up points . -
Intravenous Administration :
In a pediatric study, this compound was administered intravenously to children with severe infections. Out of 11 patients treated, 10 achieved clinical and bacteriological cures, demonstrating its effectiveness in systemic infections .
Synergistic Effects
Research has shown that this compound exhibits synergistic effects when combined with other antibiotics, such as mezlocillin, particularly against Gram-negative bacteria and Staphylococcus aureus. This synergy enhances the overall antibacterial efficacy and can be crucial in treating polymicrobial infections .
Pharmacokinetics
This compound is primarily eliminated through renal excretion in unchanged form. It has a beta-phase elimination half-life similar to gentamicin, approximately 2 hours, which necessitates careful dosing in patients with renal impairment .
Safety Profile
The safety profile of this compound is favorable, with minimal reported side effects in clinical studies. In the comparative study against mupirocin, no adverse reactions were noted in either treatment group .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12+,13-,14-,15+,16-,17-,18-,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWAJWIAIPFPJE-YFMIWBNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
53179-09-2 (sulfate (2:5) (salt)) | |
Record name | Sisomicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32385-11-8 | |
Record name | Sisomicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32385-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sisomicin [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032385118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sisomicin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12604 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sisomicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.365 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SISOMICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X55XSL74YQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sisomicin exert its antibacterial effect?
A1: this compound, like other aminoglycosides, targets the bacterial ribosome, specifically the 30S ribosomal subunit. [] It binds to this subunit, interfering with protein synthesis in bacteria. [] This disruption ultimately leads to bacterial cell death. []
Q2: Which bacteria are particularly susceptible to this compound?
A2: this compound demonstrates strong activity against a wide range of Gram-negative bacteria. In vitro and in vivo studies have shown this compound to be highly effective against Escherichia coli, Klebsiella pneumoniae, Enterobacter spp., Proteus spp., Citrobacter spp., and Serratia marcescens. [, , , , , ] Notably, it has shown superior activity compared to gentamicin against Pseudomonas aeruginosa. [, , , ] It also exhibits activity against Staphylococcus aureus, including penicillinase-positive strains. []
Q3: Are there advantages to using this compound in combination with other antibiotics?
A3: Yes, this compound demonstrates synergy with beta-lactam antibiotics. This synergistic interaction has been observed against various bacteria, including enterococci, staphylococci, Enterobacteriaceae, and nonfermentative Gram-negative bacilli. [, , ] For instance, the combination of this compound and carbenicillin was significantly more effective than either drug alone in treating experimental Pseudomonas aeruginosa osteomyelitis in rabbits. []
Q4: What clinical evidence supports the efficacy of this compound?
A4: While clinical data on this compound is relatively limited compared to some other aminoglycosides, several studies have demonstrated its effectiveness. For instance, this compound has shown good efficacy in treating severe infections in humans, including those caused by gentamicin-resistant bacteria. [] In a study of 290 patients with pyoderma, topical this compound cream effectively resolved infections. [] Another study indicated a high efficacy rate (91%) of intravenous this compound in preventing postoperative pneumonia in lung surgery patients. []
Q5: What is the molecular structure of this compound?
A5: this compound belongs to the aminoglycoside class of antibiotics. It is structurally similar to gentamicin C1a, with a key difference being a double bond between the 4'' and 5'' carbon atoms in this compound. [, ]
Q6: Can you provide the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C19H37N5O7. It has a molecular weight of 447.53 g/mol.
Q7: Is there information available regarding the spectroscopic data of this compound?
A7: While the provided research excerpts do not detail specific spectroscopic data (e.g., IR, NMR), these techniques are commonly employed for structural characterization of compounds like this compound.
Q8: How is this compound administered and eliminated from the body?
A8: this compound is typically administered intravenously or intramuscularly. [, ] Like other aminoglycosides, it is primarily eliminated unchanged by the kidneys. [, ] Dosage adjustments are necessary in patients with renal impairment. []
Q9: What are the primary mechanisms of resistance to this compound?
A9: The main mechanisms of resistance to this compound are similar to those observed with other aminoglycosides and involve bacterial enzymes that modify and inactivate the antibiotic. [] These enzymes include acetyltransferases, phosphotransferases, and nucleotidyltransferases. [, ]
Q10: What are the potential toxicities associated with this compound?
A10: As an aminoglycoside, this compound carries a risk of nephrotoxicity (kidney toxicity) and ototoxicity (hearing loss). [, , , ] Monitoring for these potential side effects is crucial during therapy. []
Q11: What are the areas of ongoing research related to this compound?
A11: Ongoing research focuses on understanding and mitigating this compound resistance, improving its safety profile, and exploring its potential in combination therapies. Researchers are also investigating drug delivery strategies to enhance its efficacy and reduce toxicity. [, ]
Q12: What are the key considerations for the future development and use of this compound?
A12: Future research should focus on:
- Combatting Resistance: Developing strategies to overcome resistance mechanisms, potentially through novel drug modifications or combination therapies. []
- Enhancing Safety: Investigating ways to minimize nephrotoxicity and ototoxicity associated with this compound. [, , ]
- Optimizing Dosing: Refining dosage regimens, especially for patients with renal impairment, to maximize efficacy and minimize toxicity. []
- Exploring New Applications: Investigating the potential of this compound in treating infections caused by multidrug-resistant organisms. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.